molecular formula C18H23N5O3 B2940018 1-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1797647-39-2

1-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Número de catálogo: B2940018
Número CAS: 1797647-39-2
Peso molecular: 357.414
Clave InChI: PEDNBWXXOWXYMZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole-4-carboxamide core linked to a piperidine moiety. The piperidine ring is substituted with a phenoxyacetyl group at the 1-position and a methylene bridge connecting it to the carboxamide nitrogen.

Propiedades

IUPAC Name

1-methyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-22-12-16(20-21-22)18(25)19-11-14-7-9-23(10-8-14)17(24)13-26-15-5-3-2-4-6-15/h2-6,12,14H,7-11,13H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDNBWXXOWXYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1797647-39-2) is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

The molecular formula of the compound is C18H23N5O3C_{18}H_{23}N_{5}O_{3} with a molecular weight of 357.4 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number1797647-39-2
Molecular FormulaC₁₈H₂₃N₅O₃
Molecular Weight357.4 g/mol

Synthesis

The synthesis of 1-methyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide involves multi-step reactions that typically include the formation of the triazole ring through cycloaddition reactions. The specific synthetic route can vary, but it generally employs azide and alkyne coupling strategies to construct the triazole moiety.

Anticancer Activity

Research has indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, studies have shown that related triazole derivatives can inhibit thymidylate synthase (TS), an important enzyme in DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells and cell cycle arrest:

  • Mechanism : The compound's ability to inhibit TS results in decreased levels of deoxythymidine monophosphate (dTMP), leading to reduced DNA synthesis and ultimately inducing cell death.

In vitro studies have demonstrated that similar triazole derivatives possess IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .

Cell LineIC50 (μM)
MCF-71.1
HCT-1162.6
HepG21.4

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have shown promising antimicrobial activity against various pathogens:

  • Efficacy : Some studies report effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial potential.

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Case Studies

A notable study evaluated several triazole derivatives, including those structurally similar to our compound, for their anticancer and antimicrobial activities. The results indicated that certain derivatives exhibited superior efficacy compared to established drugs like doxorubicin and 5-fluorouracil .

Comparación Con Compuestos Similares

Core Structural Features

The 1,2,3-triazole-4-carboxamide scaffold is shared among several compounds, but substituent variations significantly influence their properties:

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity/Use References
Target Compound 1-(2-Phenoxyacetyl)piperidin-4-ylmethyl Not Provided Not Provided Not Specified -
(S)-N-(1-((4-Methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)-1-((phenylsulfonyl)methyl)-1H-1,2,3-triazole-4-carboxamide (13s) Piperidine-linked phenylsulfonylmethyl, 4-methoxyphenyl Not Provided Not Provided HIV-1 Capsid Inhibitor
1-(2-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide 2-Chlorophenyl, oxazolylmethyl C20H16ClN5O2 393.83 Not Specified (Anticancer lead?)
Rufinamide 2,6-Difluorobenzyl C10H8F2N4O 238.2 Antiepileptic (Lennox-Gastaut Syndrome)
5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Cyclopropyl, 4-methylphenyl, hydroxyethyl C16H19N4O2 299.35 Anticancer Activity

Substituent Analysis

  • Phenoxyacetyl vs. Fluorobenzyl (Rufinamide): The target compound’s phenoxyacetyl group introduces bulkier aromaticity compared to rufinamide’s 2,6-difluorobenzyl substituent. This may enhance lipid solubility but reduce metabolic stability due to ester hydrolysis susceptibility. Rufinamide’s compact fluorinated benzyl group likely contributes to its CNS penetration and antiepileptic efficacy .
  • Piperidine vs. In contrast, rufinamide and simpler analogs lack this feature, relying on linear substituents for activity .
  • Carboxamide Modifications:
    The hydroxyethyl group in the anticancer compound () increases hydrophilicity, possibly enhancing solubility but reducing membrane permeability compared to the target compound’s methylene-linked piperidine .

Physicochemical and Pharmacokinetic Predictions

Property Target Compound (Predicted) Rufinamide Compound 13s Anticancer Analog
Molecular Weight ~450 (estimated) 238.2 ~500 (estimated) 299.35
logP (Lipophilicity) Moderate (~3.5) 1.5 High (~4.0) Moderate (~2.8)
Solubility Low (due to phenoxyacetyl) Moderate Low Moderate
Metabolic Stability Moderate (ester hydrolysis) High Low (sulfonyl) High

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.